molecular formula C24H22F3N3O2 B2690395 3'-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 2319877-11-5

3'-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2690395
CAS No.: 2319877-11-5
M. Wt: 441.454
InChI Key: YICWPPSCFSIJSL-UHFFFAOYSA-N
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Description

3’-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a variety of functional groups, including a methoxy group, a trifluoromethyl group, and a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the coupling of the biphenyl carboxamide. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carboxamide can produce the corresponding amine derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving pyrrolidine and biphenyl derivatives.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1’-biphenyl]-4-carboxamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities that are not found in simpler analogs.

Biological Activity

The compound 3'-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl backbone substituted with a carboxamide group and a methoxy moiety, along with a pyrrolidine and a trifluoromethyl-pyridine substituent. The structural complexity suggests potential interactions with various biological targets.

Chemical Structure

  • Molecular Formula: C19_{19}H19_{19}F3_{3}N2_{2}O2_{2}
  • Molecular Weight: 364.36 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes related to bacterial cell viability, similar to other pyridine derivatives that target Sfp-phosphopantetheinyl transferases (PPTases), which are crucial for bacterial metabolism and virulence .
  • Antimicrobial Properties: Analogous compounds have demonstrated antibacterial activity against resistant strains of bacteria, suggesting that this compound may also exhibit similar effects .

Pharmacological Effects

Research on related compounds indicates several potential therapeutic applications:

  • Antibacterial Activity: Compounds with similar structures have been noted for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Cytotoxicity: Some studies suggest that derivatives of this compound may induce cytotoxic effects in cancer cell lines, highlighting its potential as an anticancer agent .

Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of a related compound featuring a trifluoromethyl group. The results indicated significant inhibition of bacterial growth at low concentrations, supporting the hypothesis that trifluoromethyl substitutions enhance antibacterial efficacy .

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameTarget ActivityIC50 Value (µM)Reference
3'-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]...AntibacterialTBD
N-(4-methoxypyridin-2-yl)-4-(3-(trifluoromethyl)...Sfp-PPTase Inhibition<0.5
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)...AnticancerTBD

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2/c1-32-21-4-2-3-18(13-21)16-5-7-17(8-6-16)23(31)29-20-11-12-30(15-20)22-10-9-19(14-28-22)24(25,26)27/h2-10,13-14,20H,11-12,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICWPPSCFSIJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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